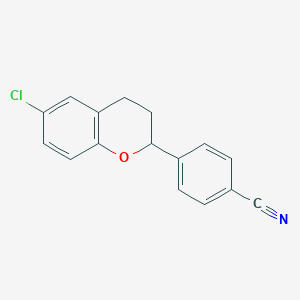
2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with two methyl groups attached to the second carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with aldehydes or ketones. One common method is the reaction of 2-aminophenol with acetone under acidic conditions, which leads to the formation of the desired benzoxazole derivative . The reaction can be catalyzed by various acids, including sulfuric acid and hydrochloric acid, and is usually carried out at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or nanocatalysts can be employed to facilitate the reaction . The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted benzoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazoles, dihydrobenzoxazoles, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
類似化合物との比較
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: This compound is an isostere of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazole and exhibits similar biological activities.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another related compound with similar structural features and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two methyl groups on the second carbon atom. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
特性
CAS番号 |
120362-82-5 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
2,2-dimethyl-3H-1,3-benzoxazole |
InChI |
InChI=1S/C9H11NO/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3 |
InChIキー |
LHZNHUPCOHTNLE-UHFFFAOYSA-N |
正規SMILES |
CC1(NC2=CC=CC=C2O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



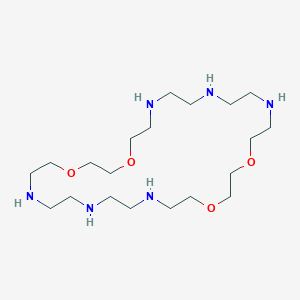
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
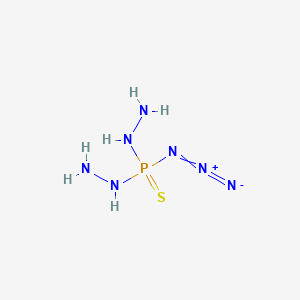
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)


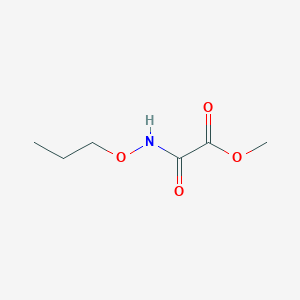
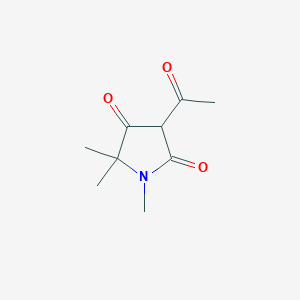


![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)
